![molecular formula C16H15N3O2S B258420 2-[(3-cyano-6-methyl-2-pyridinyl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B258420.png)
2-[(3-cyano-6-methyl-2-pyridinyl)sulfanyl]-N-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-cyano-6-methyl-2-pyridinyl)sulfanyl]-N-(2-methoxyphenyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as ML-18 and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of ML-18 is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, ML-18 has been shown to modulate the activity of certain neurotransmitters in the brain, which may be responsible for its potential applications in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
ML-18 has been shown to have a variety of biochemical and physiological effects. In addition to its potential applications in the treatment of cancer and neurodegenerative diseases, ML-18 has also been studied for its potential applications in the treatment of inflammation and pain.
Advantages and Limitations for Lab Experiments
One advantage of using ML-18 in lab experiments is that it has been extensively studied and characterized. Additionally, ML-18 has been shown to have a variety of potential applications in scientific research. However, one limitation of using ML-18 in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
Future Directions
There are many potential future directions for research involving ML-18. One area of research that has shown promise is in the development of new cancer treatments. Additionally, ML-18 may have potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanism of action of ML-18 and to explore its potential applications in scientific research.
Synthesis Methods
The synthesis of ML-18 involves the reaction of 3-cyano-6-methyl-2-pyridinethiol with 2-methoxyphenylacetic acid chloride. The resulting compound is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
ML-18 has been studied extensively for its potential applications in scientific research. One area of research that has shown promise is in the treatment of cancer. ML-18 has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, ML-18 has been studied for its potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
properties
Product Name |
2-[(3-cyano-6-methyl-2-pyridinyl)sulfanyl]-N-(2-methoxyphenyl)acetamide |
|---|---|
Molecular Formula |
C16H15N3O2S |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-(3-cyano-6-methylpyridin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C16H15N3O2S/c1-11-7-8-12(9-17)16(18-11)22-10-15(20)19-13-5-3-4-6-14(13)21-2/h3-8H,10H2,1-2H3,(H,19,20) |
InChI Key |
ZYEJLFKCEOQIAA-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(C=C1)C#N)SCC(=O)NC2=CC=CC=C2OC |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)SCC(=O)NC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



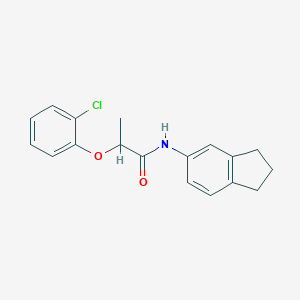
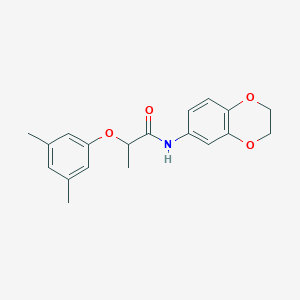
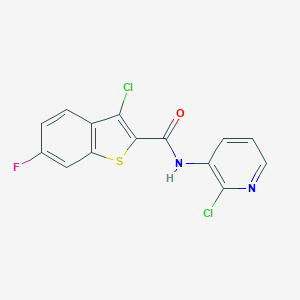
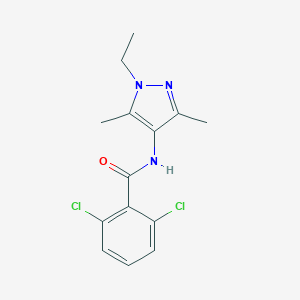
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethylphenyl)benzamide](/img/structure/B258343.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-3,5-dimethoxybenzamide](/img/structure/B258344.png)
![N-(4-acetylphenyl)-2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B258357.png)
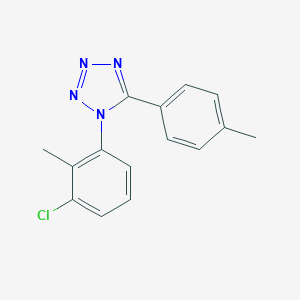
![Methyl 4-methyl-2-{[(phenyloxy)acetyl]amino}-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate](/img/structure/B258360.png)
![1-[({4-ethyl-5-[4-(methyloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]piperidine](/img/structure/B258361.png)
![3-amino-6-ethoxy-N-(furan-2-ylmethyl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B258363.png)
![2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B258364.png)
![1-(4-Methylphenyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B258365.png)
![Ethyl 3-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]benzoate](/img/structure/B258366.png)